molecular formula C16H14F2N6O4S3 B10915799 7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10915799
M. Wt: 488.5 g/mol
InChI Key: XZUNNOPKSCRFKC-UHFFFAOYSA-N
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Description

The compound 7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core bicyclic β-lactam structure This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine

    Formation of the Bicyclic β-Lactam Core: This step involves the reaction of a ketene with an imine under controlled temperature and pressure conditions to form the bicyclic β-lactam structure.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Attachment of the Thiadiazole Ring: The thiadiazole ring is typically introduced through a cyclization reaction involving a thiourea derivative and a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the β-lactam core suggests that it could exhibit antibacterial properties, similar to other β-lactam antibiotics.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. The combination of the pyrazole and thiadiazole rings may impart unique pharmacological properties, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antibacterial properties, it may act by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Like penicillin, this compound contains a β-lactam core, which is crucial for its antibacterial activity.

    Cephalosporins: These antibiotics also feature a β-lactam ring and are used to treat a variety of bacterial infections.

    Pyrazole Derivatives: Compounds containing pyrazole rings are known for their anti-inflammatory and analgesic properties.

    Thiadiazole Derivatives: These compounds are studied for their potential antimicrobial and anticancer activities.

Uniqueness

What sets this compound apart is the combination of the pyrazole, thiadiazole, and bicyclic β-lactam structures within a single molecule. This unique arrangement may confer a distinct set of chemical and biological properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C16H14F2N6O4S3

Molecular Weight

488.5 g/mol

IUPAC Name

7-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H14F2N6O4S3/c1-6-20-21-16(31-6)30-5-7-4-29-13-9(12(26)24(13)10(7)14(27)28)19-11(25)8-2-3-23(22-8)15(17)18/h2-3,9,13,15H,4-5H2,1H3,(H,19,25)(H,27,28)

InChI Key

XZUNNOPKSCRFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=NN(C=C4)C(F)F)SC2)C(=O)O

Origin of Product

United States

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